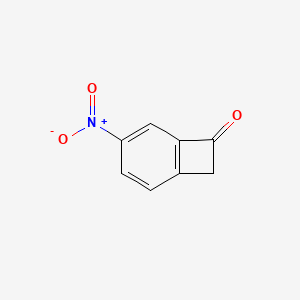

5-Nitrobenzocyclobutenone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H5NO3 |

|---|---|

分子量 |

163.13 g/mol |

IUPAC 名称 |

4-nitrobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |

InChI |

InChI=1S/C8H5NO3/c10-8-3-5-1-2-6(9(11)12)4-7(5)8/h1-2,4H,3H2 |

InChI 键 |

SPZBBLORQPBQEW-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 5 Nitrobenzocyclobutenone and Its Functionalized Analogs

De Novo Construction of the Benzocyclobutenone Core with Nitro Functionality

De novo synthesis provides a direct route to nitro-substituted benzocyclobutenones by assembling the bicyclic system from acyclic or monocyclic precursors already bearing the required nitro functionality. These methods include cycloaddition reactions to form the four-membered ring and intramolecular cyclizations to close it.

The [2+2]-cycloaddition is a powerful and frequently utilized method for forming four-membered rings, including the cyclobutene (B1205218) ring of benzocyclobutenones. nih.govnih.govnih.gov This approach typically involves the reaction of a highly reactive benzyne (B1209423) intermediate with an appropriate two-carbon partner.

One of the most established routes to the benzocyclobutene skeleton involves the generation of a benzyne, a highly reactive dehydroaromatic species, which then undergoes a [2+2]-cycloaddition with an olefin. nih.gov For the synthesis of 5-nitrobenzocyclobutenone, this requires the generation of 4-nitrobenzyne.

4-Nitrobenzyne can be generated from various precursors, such as 2-amino-4-nitrobenzoic acid via diazotization, or more commonly under milder conditions from 2-(trimethylsilyl)aryl triflates. For instance, 4-nitro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can serve as a precursor, generating 4-nitrobenzyne upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). nih.gov

The generated benzyne is trapped in situ by a ketene (B1206846) acetal, such as 1,1-dimethoxyethene. The subsequent [2+2]-cycloaddition forms a 1,1-dimethoxybenzocyclobutene intermediate. Hydrolysis of this intermediate under acidic conditions yields the target benzocyclobutenone. The regioselectivity of the cycloaddition is a critical consideration when using unsymmetrical benzynes.

Table 1: Representative Benzyne Precursors and Generation

| Precursor | Reagent/Conditions | Reactive Intermediate |

|---|---|---|

| 2-Amino-4-nitrobenzoic acid | Diazotization (e.g., with amyl nitrite) | 4-Nitrobenzyne |

| 4-Nitro-2-(trimethylsilyl)phenyl triflate | Cesium Fluoride (CsF) | 4-Nitrobenzyne |

Photochemical [2+2]-cycloadditions offer an alternative strategy for constructing the four-membered ring. nih.gov More recently, visible-light-driven methods have been developed for the synthesis of benzocyclobutenones. A notable two-step procedure begins with (o-alkylbenzoyl)phosphonates. acs.org This process involves a visible-light-induced cyclization to form a phosphonate-substituted benzocyclobutenol. acs.org The key intermediate in this transformation is an o-quinodimethane, which undergoes a 4π-electron cyclization to form the four-membered ring. acs.org

For the synthesis of a nitro-functionalized analog, a precursor such as (2-methyl-5-nitrobenzoyl)phosphonate would be required. The electron-withdrawing nature of the nitro group could potentially influence the efficiency of the photocyclization step. The resulting phosphonate-substituted nitrobenzocyclobutenol can then undergo an elimination reaction, typically facilitated by a base, to yield the final this compound product. acs.org This method is advantageous due to its use of visible light and the potential for broad functional group tolerance. acs.org

Intramolecular cyclization strategies construct the four-membered ring by forming a C-C bond between two positions on a single, appropriately substituted aromatic precursor. Transition-metal catalysis has become a cornerstone of these approaches.

Palladium-catalyzed C(sp²)-H activation has emerged as an elegant and atom-economical method for synthesizing benzocyclobutenone derivatives. acs.orgacs.orgnih.govnih.govresearchgate.net This strategy typically involves the intramolecular coupling of a C(sp²)-H bond on the aromatic ring with a carbon atom from a side chain. For example, the cyclization of o-halophenyl acetaldehydes can be catalyzed by palladium complexes to form benzocyclobutenones. acs.org

A more recent application involves the palladium-catalyzed cyclization of bromoaryl-substituted aldonitrones to form benzocyclobutenone-derived ketonitrones. acs.orgnih.gov This reaction proceeds via a proposed pathway where the nitrone oxygen atom acts as a directing group, facilitating the C-H activation and subsequent ring closure. acs.orgnih.gov The method demonstrates a wide range of functional group tolerance, which is crucial for the synthesis of nitro-substituted analogs. acs.orgnih.gov By starting with a precursor containing a nitro group on the bromoaryl moiety, this methodology could provide a direct route to this compound derivatives.

Table 2: Conditions for Palladium-Catalyzed Benzocyclobutenitrone Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|

Data sourced from studies on bromoaryl aldonitrones. The applicability to nitro-substituted substrates is projected based on reported functional group tolerance. researchgate.net

Metal-mediated annulation reactions, often employing rhodium or other transition metals, can also be used to construct the benzocyclobutenone framework. nih.gov These reactions involve the oxidative addition of the metal into a C-C or C-H bond, followed by intramolecular insertion and reductive elimination to form the strained four-membered ring. For instance, rhodium(I) catalysts have been used in the intramolecular coupling of aldehyde-tethered cyclobutanones to create bridged oxacycles. nih.gov

While direct examples leading to this compound via this specific subclass are less common, the principles of intramolecular annulation are broadly applicable. A hypothetical precursor, such as a 2-halo-5-nitrophenylacetyl derivative, could potentially undergo a metal-mediated C-C bond formation to yield the desired product. The success of such a reaction would heavily depend on the compatibility of the nitro group with the chosen catalytic system, as strongly coordinating or electronically demanding substituents can sometimes interfere with the catalytic cycle.

Intramolecular Cyclization Reactions

Organolithium-Mediated Cyclizations

Organolithium reagents are powerful tools in organic synthesis, capable of facilitating the formation of carbon-carbon bonds to construct cyclic systems. wikipedia.orgfiveable.me While direct synthesis of this compound via an organolithium-mediated cyclization has not been extensively documented, the general principles of this methodology can be applied to appropriately substituted precursors. The strategy would typically involve the generation of an aryllithium species from a suitably substituted aromatic compound, which then undergoes an intramolecular cyclization to form the four-membered ring of the benzocyclobutenone system.

One plausible approach involves the use of an o-halophenylacetamide derivative. The generation of an aryllithium intermediate via lithium-halogen exchange, followed by an intramolecular nucleophilic attack onto the amide functionality, can lead to the formation of the benzocyclobutenone ring. acs.org For the synthesis of a 5-nitro derivative, the starting material would need to incorporate a nitro group at the appropriate position.

Table 1: Proposed Organolithium-Mediated Cyclization for a this compound Precursor

| Starting Material | Reagent | Intermediate | Product |

| 2-bromo-5-nitro-N,N-diethylphenylacetamide | n-Butyllithium | Aryllithium species | This compound |

It is important to note that the strong electron-withdrawing nature of the nitro group can influence the reactivity of the aryllithium intermediate and may require careful optimization of reaction conditions.

Rearrangement-Based Synthetic Routes

Rearrangement reactions offer another avenue for the construction of the benzocyclobutenone core. Thermal rearrangements, in particular, have been employed in the synthesis of related structures. One such method involves the thermal decomposition of 3-isochromanones, which can yield benzocyclobutenes. acs.org While not a direct route to the ketone, subsequent oxidation could provide the desired benzocyclobutenone.

A more direct rearrangement approach involves the 4π-electrocyclic ring opening of a cyclobutenone to a vinylketene intermediate, which can then undergo further reactions. nih.gov In the context of synthesizing substituted benzocyclobutenones, this reactivity is often exploited in cascade reactions. For instance, a thermal rearrangement of 4-alkynylcyclobutenols can lead to polysubstituted benzoquinones. nih.gov While this specific example does not yield a benzocyclobutenone, it highlights the utility of rearrangement pathways originating from cyclobutenone derivatives.

Rhodium-catalyzed ring-expansion reactions of benzocyclobutenones provide a method for synthesizing 1-indanones. rsc.org Although this represents a transformation of the benzocyclobutenone skeleton rather than its formation, it underscores the diverse reactivity of this strained ring system in rearrangement processes.

Functional Group Interconversions for Nitro Group Introduction

An alternative and often more direct strategy for the synthesis of this compound involves the introduction of the nitro group onto a pre-formed benzocyclobutenone ring system.

The direct nitration of benzocyclobutenone can be achieved through electrophilic aromatic substitution. This classic reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comnih.govlibretexts.orgyoutube.comwikipedia.org The substitution pattern on the aromatic ring of benzocyclobutenone is directed by the existing carbonyl group and the fused cyclobutane (B1203170) ring. The carbonyl group is a deactivating, meta-directing group, while the alkyl portion of the fused ring is an activating, ortho-, para-directing group. The outcome of the nitration will depend on the interplay of these electronic effects.

Table 2: General Conditions for Electrophilic Nitration of Benzocyclobutenone

| Reagents | Temperature | Expected Product |

| Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | This compound (and other isomers) |

Careful control of the reaction temperature is crucial to prevent multiple nitrations and side reactions. youtube.com

In cases where direct nitration may lead to a mixture of isomers or is incompatible with other functional groups, the conversion of a pre-existing functional group at the C5 position into a nitro group offers a valuable alternative. A common precursor for this transformation is a primary aromatic amine.

The synthesis of this compound can be envisioned starting from 5-aminobenzocyclobutenone. The amino group can be converted to a diazonium salt using a diazotization reaction, typically with sodium nitrite (B80452) and a strong acid. The resulting diazonium salt can then be treated with a nitrite source, such as sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction), to introduce the nitro group.

Table 3: Synthetic Route via Diazotization of 5-Aminobenzocyclobutenone

| Step | Starting Material | Reagents | Intermediate | Product |

| 1. Diazotization | 5-Aminobenzocyclobutenone | NaNO₂, HCl (aq) | 5-Benzocyclobutenone diazonium chloride | - |

| 2. Nitro-de-diazoniation | 5-Benzocyclobutenone diazonium chloride | NaNO₂, Cu catalyst | - | This compound |

This two-step sequence provides a regiochemically controlled method for the introduction of the nitro group at the C5 position.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of nitroaromatic compounds, a key focus is the reduction or elimination of hazardous reagents and solvents.

Solvent-free nitration of aromatic compounds using solid acid catalysts presents a promising green alternative to traditional methods that use corrosive liquid acids. ijirt.org These reactions can proceed at moderate temperatures and offer high selectivity with good to excellent yields of mononitrated products. ijirt.org

Table 4: Potential Solvent-Free Nitration of Benzocyclobutenone

| Aromatic Substrate | Nitrating Agent | Solid Acid Catalyst | Conditions |

| Benzocyclobutenone | Conc. HNO₃ | Zeolites, Sulfated metal oxides | Stirring at moderate temperature |

The use of solid acid catalysts simplifies the work-up procedure, as the catalyst can be removed by simple filtration and potentially reused. ijirt.org This approach minimizes waste generation and avoids the use of volatile and often toxic organic solvents. While the specific application of this method to benzocyclobutenone is not yet widely reported, it represents a significant potential for a greener synthesis of this compound.

Catalytic Systems for Enhanced Atom Economy

In the pursuit of greener and more efficient chemical syntheses, the development of catalytic systems that enhance atom economy has become a paramount objective. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key principle of green chemistry. utexas.edu Catalytic methods are particularly advantageous in this regard as they can facilitate transformations with high selectivity and efficiency, often eliminating the need for stoichiometric reagents that would otherwise contribute to waste streams. researchgate.netrsc.org For the synthesis of this compound and its analogs, several transition-metal-catalyzed approaches have shown promise in improving atom economy.

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have been instrumental in the synthesis and functionalization of strained ring systems like benzocyclobutenones. nih.govnih.gov These catalytic cycles often involve processes such as C-H activation and C-C bond cleavage, enabling novel and efficient bond formations. nih.govnih.gov

A notable example is the palladium-catalyzed intramolecular acylation of aldehydes with aryl bromides. This method provides a direct route to highly functionalized benzocyclobutenones from readily available precursors and is distinguished by its remarkable tolerance for various functional groups. organic-chemistry.org Such a catalytic approach significantly improves atom economy compared to classical methods that might involve multiple steps and the use of stoichiometric activating agents.

Rhodium catalysis has also been effectively employed in the chemistry of benzocyclobutenones. For instance, rhodium catalysts can enable the ring expansion of benzocyclobutenones in a reagent-free manner. utexas.edursc.org This type of transformation is inherently atom-economical as all the atoms of the starting material are incorporated into the final product. researchgate.netrsc.org Furthermore, rhodium-catalyzed [4+2] and [4+4] annulations involving benzocyclobutenones have been developed for the synthesis of complex polycyclic structures, demonstrating the versatility of this catalytic system. nih.govresearchgate.net

The application of catalytic systems is not limited to the formation of the benzocyclobutenone core but also extends to its subsequent modifications. For example, the enantioselective reduction of the ketone functionality in substituted benzocyclobutenones to form benzocyclobutenols has been achieved using ruthenium-based catalysts. nih.govrsc.org Significantly, these catalytic reductions have been shown to be compatible with a nitro substituent on the aromatic ring, yielding the corresponding nitro-substituted benzocyclobutenol with high yield and enantioselectivity. nih.govrsc.org

Below is an interactive data table summarizing key aspects of catalytic systems applicable to the synthesis and transformation of benzocyclobutenones.

| Catalyst System | Reaction Type | Key Features | Atom Economy | Reference |

| Palladium-based | Intramolecular Acylation | High functional group tolerance | High | organic-chemistry.org |

| Rhodium-based | Ring Expansion | Reagent-free, pH and redox neutral | Excellent | utexas.edursc.org |

| Ruthenium-based | Asymmetric Transfer Hydrogenation | High yield and enantioselectivity | Good | nih.govrsc.org |

These examples underscore the power of catalytic systems to enhance the atom economy in the synthesis of this compound and its functionalized analogs, paving the way for more sustainable and efficient manufacturing processes in the chemical industry.

Chemical Reactivity and Transformation Pathways of 5 Nitrobenzocyclobutenone

Ring-Opening Reactions and Derived Intermediates

The inherent strain in the benzocyclobutene core of 5-Nitrobenzocyclobutenone makes it susceptible to ring-opening reactions under various conditions, leading to the formation of reactive o-quinone dimethide intermediates.

Thermal and Photochemical Ring-Opening to o-Quinone Dimethides

Benzocyclobutenes can undergo electrocyclic ring-opening reactions upon heating or irradiation with light to form o-quinodimethanes. rsc.orgnih.govmasterorganicchemistry.com This transformation involves the cleavage of the C-C bond of the four-membered ring, resulting in a highly reactive conjugated diene system. The nitro group at the 5-position is expected to influence the stability and subsequent reactivity of the resulting 5-nitro-o-quinodimethane intermediate.

While specific studies detailing the thermal and photochemical ring-opening of this compound are not abundant, the general principle is well-established for related benzocyclobutene derivatives. rsc.orgnih.gov The process is governed by orbital symmetry rules, which predict the stereochemical outcome of the ring-opening. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org For instance, the photolysis of benzocyclobutenols has been shown to proceed through an o-quinodimethane intermediate. rsc.org

Oxyanion-Accelerated Ring Opening

The presence of a carbonyl group in this compound allows for base-induced, or oxyanion-accelerated, ring-opening. Treatment with a base can lead to the formation of an enolate, which can then undergo a facile electrocyclic ring-opening. This process is significantly faster than the neutral thermal ring-opening due to the electronic assistance of the oxyanion. Studies on related benzocyclobutene systems have demonstrated that base treatment can induce ring-opening under mild conditions. researchgate.net The electron-withdrawing nitro group in the 5-position would likely influence the acidity of the benzylic protons and the stability of the resulting anionic intermediates.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack at the carbonyl carbon of this compound can initiate a ring-opening cascade. The initial addition of a nucleophile forms a tetrahedral intermediate. Subsequent rearrangement and cleavage of the strained four-membered ring can lead to various ring-opened products. This pathway is distinct from the electrocyclic ring-opening as it is initiated by bond formation with an external nucleophile rather than by thermal or photochemical energy. The electron-withdrawing nitro group would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.comquizlet.com

Cycloaddition Reactions Involving the Benzocyclobutenone Core

The o-quinone dimethide intermediate generated from the ring-opening of this compound is a versatile diene for cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

[4+2] Diels-Alder Reactions with Dienophiles

The in situ generated 5-nitro-o-quinodimethane can be readily trapped by various dienophiles in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. researchgate.netwikipedia.org This reaction forms a new six-membered ring, providing a convergent approach to substituted tetralin frameworks. The nitro group on the aromatic ring influences the electronic properties of the diene and thus its reactivity and regioselectivity in the cycloaddition.

A notable example is the synthesis of Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate. This reaction proceeds via the in situ formation of the 6-nitro-o-quinodimethane intermediate, which then reacts with a dienophile. acs.org The presence of an electron-withdrawing nitro group on the benzene (B151609) ring is tolerated in this transformation. acs.org

| Diene Precursor (Implied) | Dienophile | Product | Yield |

| This compound derivative | Dimethyl maleate | Dimethyl 6-nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 60% acs.org |

1,3-Dipolar Cycloadditions

While the benzocyclobutenone core itself is not a 1,3-dipole, its derivatives or the ring-opened intermediates can potentially participate in 1,3-dipolar cycloadditions. wikipedia.orgnih.gov This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgnih.govsctunisie.orgraineslab.com For instance, if the carbonyl group of this compound were converted to a nitrone, this derivative could then undergo 1,3-dipolar cycloaddition. beilstein-journals.org Nitrones are well-established 1,3-dipoles used in the synthesis of isoxazolidine-containing heterocycles. beilstein-journals.orgmdpi.com However, specific examples of this compound participating directly or indirectly in 1,3-dipolar cycloadditions are not well-documented in the literature.

Asymmetric Photocycloadditions with Excited Carbonyl Compounds

The strained four-membered ring of benzocyclobutenones, including the 5-nitro derivative, can participate in unique cycloaddition reactions. A notable transformation is the catalytic enantioselective formal photocycloaddition with excited triplet aldehydes. This process, mediated by a chiral Lewis acid catalyst, provides a direct pathway to highly enantioenriched 3,4-dihydroisocoumarins. rsc.orgorganic-chemistry.org

The reaction is typically catalyzed by a complex of Lutetium(III) triflate and a chiral N,N'-dioxide ligand. This catalytic system is crucial as it enhances the phosphorescence emission intensity and extends the triplet lifetimes of the aldehyde reactants. rsc.orgorganic-chemistry.org The proposed mechanism involves the excitation of the aldehyde to its triplet state, which then initiates the cleavage of the C1-C8 bond of the benzocyclobutenone. Control experiments and Density Functional Theory (DFT) calculations have confirmed the involvement of highly reactive triplet diradical intermediates in this bond-reorganization process. rsc.orgorganic-chemistry.org

The reaction demonstrates a broad substrate scope with various benzaldehyde (B42025) derivatives. Generally, aldehydes with electron-donating or weakly electron-withdrawing groups proceed smoothly to give high yields and excellent enantioselectivities. However, the presence of strong electron-withdrawing groups on the benzaldehyde can diminish the enantioselectivity. organic-chemistry.org Similarly, significant steric hindrance at the ortho-position of the benzaldehyde can negatively impact the enantioselectivity. organic-chemistry.org Aliphatic aldehydes can also be used, although they may require different light wavelengths (e.g., 254 nm) and exhibit more sluggish reactivity. rsc.orgorganic-chemistry.org

| Aldehyde Reactant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-Methylbenzaldehyde | 96 | 93 |

| 4-Methoxybenzaldehyde | 55 | 75 |

| 2-Fluorobenzaldehyde | 85 | 75 |

| 3,4-Dimethoxybenzaldehyde | 96 | 93 |

| 3-Phenylpropanal | 34 | 80 |

| Cyclohexanecarbaldehyde | 45 | 80 |

Carbonyl Reactivity and Transformations

Reductions to Benzocyclobutenols

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding 5-nitrobenzocyclobutenol. Enantioselective reduction provides a valuable route to chiral benzocyclobutenols, which are important building blocks in organic synthesis. A highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. nih.gov

This method utilizes a chiral oxazaborolidine catalyst, such as (S)-Me-CBS ((S)-B–Me), in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S). nih.gov The reduction of unsubstituted benzocyclobutenone under these conditions proceeds with high yield and good enantioselectivity. The presence of substituents at the α-position to the carbonyl can further enhance the enantioselectivity due to increased steric influence. nih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzocyclobutenone | 90 | 81 |

| α,α-dimethylbenzocyclobutenone | 86 | 92 |

Enolate Chemistry and Alkylation Strategies

The direct alkylation of this compound via its enolate is considered challenging. The formation of an enolate at the α-position would generate a species with significant anti-aromatic character, resembling a cyclobutadienyl anion, which is highly unstable. rsc.org This inherent instability makes the direct deprotonation and subsequent alkylation using standard enolate chemistry largely inaccessible. rsc.org

To circumvent this, alternative strategies have been developed. One such approach involves a sequence of enantioselective reduction of the ketone to a chiral benzocyclobutenol, followed by a directed C-H functionalization and subsequent re-oxidation. rsc.org For example, an α-substituted benzocyclobutenol can undergo intramolecular C-H silylation, followed by further functionalization. Oxidation of the resulting alcohol, for instance with Dess-Martin periodinane, regenerates the ketone. rsc.org This multi-step sequence effectively achieves the formal alkylation of an α-substituted benzocyclobutenone, bypassing the formation of the "elusive" and unstable anti-aromatic enolate intermediate. rsc.org

Reactions with Organometallic Reagents

The electrophilic carbonyl carbon of this compound is a target for nucleophilic attack by organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents. These reactions typically proceed via a 1,2-addition mechanism, where the carbanionic component of the organometallic reagent adds to the carbonyl carbon, breaking the C=O π-bond to form a magnesium or lithium alkoxide intermediate. youtube.comlibretexts.org Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. uwo.ca

However, the presence of the nitro group on the aromatic ring introduces an alternative reaction pathway. Nitroarenes are known to react with Grignard reagents via a single-electron transfer (s.e.t.) mechanism. nih.gov This process involves the transfer of an electron from the Grignard reagent to the nitroarene, generating a nitroarene radical anion and an alkyl radical. These radical species can then combine. nih.gov In the context of this compound, this s.e.t. pathway could compete with the direct nucleophilic addition to the carbonyl group, potentially leading to a mixture of products arising from both carbonyl addition and reactions involving the nitroaromatic system. The relative reactivity of different Grignard reagents in s.e.t. processes has been established, with the order being i-C₃H₇ > C₂H₅ > CH₃. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Substituted Benzene Ring

The reactivity of the benzene ring in this compound towards substitution reactions is strongly dictated by the electronic properties of the nitro group and the fused cyclobutene (B1205218) ring.

For electrophilic aromatic substitution (EAS) , the nitro group is a powerful deactivating substituent. It is strongly electron-withdrawing through both resonance and inductive effects, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, the nitro group is a meta-director. Therefore, any successful electrophilic substitution would be expected to occur slowly and at the positions meta to the nitro group (C4 and C6).

Conversely, for nucleophilic aromatic substitution (SNAr) , the nitro group is a strong activating substituent. The electron-withdrawing nature of the NO₂ group stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. In this compound, while there isn't an inherent leaving group, the principle indicates that the ring is highly susceptible to nucleophilic attack, particularly at the C4 and C6 positions (ortho and para to the nitro group, respectively), should a suitable leaving group be present at one of those positions. The addition of a nucleophile is generally the rate-limiting step in SNAr reactions involving nitroarenes.

Radical Reactions and Mechanistic Investigations

Mechanistic studies have revealed that radical intermediates play a significant role in several transformations of benzocyclobutenones.

As discussed in section 3.2.3, the asymmetric photocycloaddition of benzocyclobutenones with excited aldehydes proceeds through a diradical intermediate. rsc.orgorganic-chemistry.org The reaction is initiated by the triplet aldehyde, leading to the formation of radical species that undergo a bond-reorganization cascade to form the final 3,4-dihydroisocoumarin products. organic-chemistry.org

Furthermore, reactions involving organometallic reagents and the nitroaromatic moiety are proposed to involve radical pathways. The interaction of Grignard reagents with nitroarenes can occur via a single-electron transfer (s.e.t.) mechanism. nih.gov This process generates a nitroarene radical anion and a free alkyl radical. The subsequent fate of these radicals, whether they combine within the solvent cage (geminate combination) or diffuse apart before reacting (non-geminate combination), influences the final product distribution. nih.gov This s.e.t. pathway is a critical mechanistic consideration for the reaction of Grignard reagents with this compound, competing with direct polar addition to the carbonyl group.

Diradical Intermediates in Photochemical Processes

The photochemistry of benzocyclobutenones is characterized by the light-induced cleavage of the strained cyclobutene ring. This process is understood to proceed through the formation of a transient diradical species, an ortho-quinodimethane intermediate. While specific experimental studies on this compound are not extensively documented in publicly available literature, the fundamental photochemical behavior can be inferred from studies on related benzocyclobutenone systems and the known effects of nitro-aromatic compounds.

Upon absorption of ultraviolet light, this compound is expected to be promoted to an excited state. Nitroaromatic compounds are known to efficiently undergo intersystem crossing to form triplet excited states. It is plausible that the triplet excited state of this compound is the key intermediate initiating the ring-opening reaction. The energy from the photoexcitation facilitates the homolytic cleavage of one of the benzylic C-C bonds of the cyclobutene ring, leading to the formation of a diradical intermediate.

This diradical species is a substituted ortho-quinodimethane. The presence of the nitro group at the 5-position is anticipated to influence the stability and electronic properties of this intermediate. Electron-withdrawing groups can affect the diradical character of such species. The formation of this diradical is a critical step that dictates the subsequent chemical transformations.

Table 1: Plausible Photochemical Activation and Diradical Formation

| Step | Description | Intermediate |

| 1. Photoexcitation | This compound absorbs UV light and is promoted to an excited singlet state. | Excited Singlet this compound |

| 2. Intersystem Crossing | The excited singlet state undergoes intersystem crossing to a more stable triplet state. | Triplet this compound |

| 3. Homolytic Cleavage | The triplet state undergoes homolytic cleavage of a benzylic C-C bond in the cyclobutene ring. | 5-Nitro-ortho-quinodimethane diradical |

This table outlines the proposed initial steps in the photochemical transformation of this compound based on the known photochemistry of related compounds.

Radical Additions and Couplings

The highly reactive 5-nitro-ortho-quinodimethane diradical intermediate can readily participate in a variety of subsequent reactions, including radical additions and coupling processes. The specific reaction pathway is often dependent on the reaction conditions and the presence of other reactive species.

In the absence of efficient trapping agents, the diradical can undergo intramolecular reactions. One possibility is the re-closure of the ring to regenerate the starting benzocyclobutenone, which would lead to a lower quantum yield for product formation. Another potential intramolecular pathway could involve rearrangements or reactions with the nitro group, although such pathways have not been specifically documented for this molecule.

Of greater synthetic utility are intermolecular reactions where the diradical is trapped by other molecules. These trapping reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Additions: The diradical intermediate, with its two unpaired electrons, can react with various radical scavengers or molecules susceptible to radical attack. For instance, in the presence of a suitable hydrogen donor, the diradical could be quenched to form a more stable, non-radical product.

Radical Couplings: The diradical intermediate can also undergo coupling reactions. Dimerization of the ortho-quinodimethane intermediate could lead to the formation of more complex, higher molecular weight products. Furthermore, if other radical species are present in the reaction mixture, cross-coupling reactions could occur, leading to a diverse range of products. The regioselectivity of these coupling reactions would be influenced by the electronic and steric effects of the substituents on the aromatic ring, including the nitro group.

Table 2: Potential Reactions of the 5-Nitro-ortho-quinodimethane Diradical

| Reaction Type | Reactant/Condition | Potential Product(s) |

| Intramolecular | Absence of trapping agents | This compound (re-formation), rearranged isomers |

| Radical Addition | Hydrogen donor (e.g., thiols, certain solvents) | Dihydro-derivatives of the ring-opened product |

| Radical Coupling | Dimerization | Dimeric structures |

| Radical Coupling | External radical species (R•) | Cross-coupled products |

This table summarizes potential reaction pathways for the photochemically generated diradical intermediate derived from this compound.

It is important to note that the specific outcomes of these radical reactions would need to be determined through detailed experimental studies, including product analysis and spectroscopic investigation of reaction intermediates.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 5-Nitrobenzocyclobutenone, both ¹H and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns indicating their relative positions on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group is anticipated to shift the adjacent protons further downfield. The protons of the four-membered cyclobutene (B1205218) ring are expected to show characteristic shifts, typically in the range of δ 3.0-4.0 ppm for the CH₂ group, influenced by the adjacent carbonyl and aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm for a strained ring ketone. libretexts.org Carbons in the aromatic ring will appear between 120-150 ppm, with the carbon atom bonded to the nitro group (C-NO₂) showing a characteristic shift. The methylene (B1212753) carbons of the cyclobutene ring would appear further upfield.

Specific, experimentally verified NMR data for this compound is not available in publicly accessible databases or literature at this time. The provided information is based on established chemical shift ranges for analogous functional groups and structural motifs. libretexts.orgpdx.edulibretexts.orgmnstate.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known ranges for similar structures)

| Nucleus | Predicted Chemical Shift (δ) ppm | Structural Assignment |

| ¹H | 7.5 - 8.5 | Aromatic Protons (Ar-H) |

| ¹H | 3.5 - 4.0 | Methylene Protons (-CH₂-) |

| ¹³C | 190 - 200 | Carbonyl Carbon (C=O) |

| ¹³C | 145 - 155 | Aromatic Carbon attached to NO₂ |

| ¹³C | 120 - 140 | Other Aromatic Carbons |

| ¹³C | 40 - 50 | Methylene Carbons (-CH₂-) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₅NO₃, giving it a molecular weight of approximately 163.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentations for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The cleavage of the carbonyl group could result in the loss of CO (28 Da). The fragmentation of the strained four-membered ring could also produce characteristic ions. mnstate.eduresearchgate.netsigmaaldrich.commsu.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 163 | [C₈H₅NO₃]⁺ | (Molecular Ion) |

| 135 | [C₈H₅O]⁺ | CO + NO |

| 133 | [C₈H₅NO₂]⁺ | CO |

| 117 | [C₈H₅O]⁺ | NO₂ |

| 105 | [C₇H₅O]⁺ | CO + NO₂ |

Specific, experimentally verified mass spectrometry data for this compound is not available in publicly accessible databases or literature at this time. The data presented is predictive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitro, carbonyl, and aromatic components.

The nitro group (NO₂) gives rise to two very strong and distinct stretching vibrations: an asymmetric stretch typically found around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. google.com The carbonyl (C=O) stretching vibration of a ketone within a strained four-membered ring conjugated with an aromatic system is expected to appear at a relatively high frequency, likely in the 1780-1750 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹. libretexts.orgvscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1780 - 1750 | C=O Stretch | Strained Ketone | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro | Strong |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro | Strong |

Specific, experimentally verified IR spectroscopy data for this compound is not available in publicly accessible databases or literature at this time. The data is predicted based on known functional group absorption ranges.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. libretexts.org Molecules with chromophores, such as the aromatic ring, carbonyl group, and nitro group in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. masterorganicchemistry.com

The spectrum is expected to show absorptions characteristic of the nitroaromatic system. Benzene itself has weak absorptions around 255 nm. shimadzu.com The presence of both a carbonyl and a nitro group, which are strong chromophores, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the benzene ring. Additionally, a weak n → π* transition associated with the carbonyl group may be observed at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com The exact λmax values would be influenced by the specific electronic interaction between the fused ring system and the substituents. shimadzu.com

Specific, experimentally verified UV-Visible spectroscopy data for this compound is not available in publicly accessible databases or literature at this time.

X-Ray Crystallography for Solid-State Structural Determination

This technique would yield crystallographic data including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). However, this analysis is contingent on the ability to grow single crystals of sufficient quality.

No published X-ray crystallographic data for this compound could be located in the searched scientific databases.

Computational and Theoretical Investigations of 5 Nitrobenzocyclobutenone

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Nitrobenzocyclobutenone, DFT calculations can provide valuable insights into its geometry, orbital energies, and charge distribution. These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-31G* or larger, to achieve a balance between accuracy and computational cost.

The optimized molecular structure obtained from DFT calculations would reveal key bond lengths and angles, highlighting the strain in the four-membered ring fused to the benzene (B151609) ring. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties of the molecule. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity, with the LUMO likely being lowered by the nitro group, making the compound more susceptible to nucleophilic attack. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, with the nitro group and the carbonyl group being prominent electron-deficient sites.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Illustrative Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, including intermediates and transition states.

For this compound, computational studies could explore various reactions, such as its behavior under thermal conditions, which could lead to ring-opening of the cyclobutene (B1205218) ring to form a highly reactive ortho-quinodimethane intermediate. The presence of the nitro group would influence the energetics and regioselectivity of this process. DFT calculations can be used to model the reaction coordinates and determine the activation energies for different possible pathways. researchgate.net For example, in the study of reactions between polyhalogenated nitrobutadienes and anilines, computational modeling helped in choosing the most plausible reaction mechanisms by analyzing the potential energy profiles. researchgate.net Similarly, computational methods could be applied to understand the cycloaddition reactions of the ortho-quinodimethane intermediate derived from this compound.

Transition State Analysis for Reactivity Prediction

The identification and characterization of transition states are fundamental to understanding and predicting chemical reactivity. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.

For reactions involving this compound, computational methods can be used to locate the geometry of the transition states and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. For instance, in the cycloaddition reactions of indolynes, transition state calculations revealed that the activation free energies were influenced by the substitution pattern on the reacting furan. nih.gov A similar approach for this compound could predict how the nitro group and the strained ring affect the activation barriers for various reactions. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Strain Energy Calculations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary conformational flexibility would be associated with the nitro group's orientation relative to the benzene ring.

Table 2: Illustrative Conformational and Strain Energy Data for this compound

| Parameter | Illustrative Value |

| Rotational Barrier of Nitro Group | 3.5 kcal/mol |

| Calculated Strain Energy | 30 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing new compounds. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.

Vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. For instance, computational studies on 5-nitro-2-(p-fluorophenyl)benzoxazole have been used to examine and assign vibrational frequencies. researchgate.net NMR chemical shifts (¹H and ¹³C) can also be calculated and are often in good agreement with experimental data, helping to confirm the molecular structure. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can provide insights into the UV-Vis absorption spectrum, explaining the color and photophysical properties of the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Illustrative Wavenumber/Chemical Shift/Wavelength |

| IR | C=O stretch | 1780 cm⁻¹ |

| IR | NO₂ asymmetric stretch | 1540 cm⁻¹ |

| ¹³C NMR | Carbonyl carbon | 195 ppm |

| ¹H NMR | Aromatic protons | 7.5 - 8.2 ppm |

| UV-Vis | π → π* transition | 280 nm |

Note: These are hypothetical values to illustrate the type of data obtained from computational predictions.

Application in Complex Organic Synthesis As a Versatile Building Block

Role in Natural Product Total Synthesis

The unique reactivity of 5-Nitrobenzocyclobutenone has been harnessed in the total synthesis of several complex natural products. Its ability to undergo thermal ring-opening to form a highly reactive ortho-quinodimethane intermediate is a key feature that has been exploited in various synthetic strategies. This intermediate can readily participate in cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems that form the core of many natural products.

While specific examples detailing the use of this compound in the total synthesis of a wide range of natural products are not extensively documented in readily available literature, the general strategy of using benzocyclobutenes and their derivatives is a well-established approach in the synthesis of natural products containing fused ring systems. The nitro group in this compound offers additional synthetic handles for further functionalization, allowing for the introduction of nitrogen-containing moieties commonly found in alkaloids and other classes of bioactive natural products.

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The construction of complex polycyclic and heterocyclic scaffolds is a central theme in modern organic synthesis. This compound serves as an excellent starting material for accessing such frameworks. The thermally induced electrocyclic ring-opening of this compound generates a transient ortho-quinodimethane that can be trapped in situ with a variety of dienophiles in Diels-Alder reactions. This strategy allows for the rapid assembly of intricate polycyclic skeletons.

Furthermore, the nitro group can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, providing a means to control the three-dimensional arrangement of atoms in the final product. The resulting cycloadducts, containing the nitroaromatic moiety, can be further elaborated to introduce additional rings and functional groups, leading to a diverse array of complex molecular architectures. The versatility of this approach makes this compound a valuable tool for the synthesis of libraries of compounds for drug discovery and materials science.

The following table provides a conceptual overview of the types of scaffolds that can be accessed from this compound:

| Starting Material | Reaction Type | Intermediate | Trapping Agent | Resulting Scaffold |

| This compound | Thermal Ring Opening | ortho-Quinodimethane | Alkene | Polycyclic Carbocycle |

| This compound | Thermal Ring Opening | ortho-Quinodimethane | Alkyne | Polycyclic Carbocycle |

| This compound | Thermal Ring Opening | ortho-Quinodimethane | Imine | Heterocycle (e.g., Tetrahydroquinoline) |

| This compound | Thermal Ring Opening | ortho-Quinodimethane | Nitrile | Heterocycle (e.g., Dihydroisoquinoline) |

Precursor for Chiral Cyclobutane (B1203170) Derivatives

Chiral cyclobutane derivatives are important structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. While direct asymmetric transformations of this compound to yield chiral cyclobutane derivatives are not widely reported, its functional groups offer opportunities for the introduction of chirality through various synthetic strategies.

One potential approach involves the asymmetric reduction of the ketone functionality to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral nitrobenzocyclobutenol can then serve as a versatile precursor for a range of chiral cyclobutane derivatives. The nitro group can be reduced to an amine, which can be further functionalized, or it can be used to direct subsequent stereoselective reactions. The development of efficient and stereoselective methods to access chiral cyclobutanes from readily available starting materials like this compound remains an active area of research.

Synthesis of 3,4-Dihydroisocoumarin Frameworks

The 3,4-dihydroisocoumarin framework is a common structural feature in a variety of natural products that exhibit a wide range of biological activities. While the direct conversion of this compound to 3,4-dihydroisocoumarins is not a standard transformation, the functionalities present in the molecule could potentially be utilized in multi-step synthetic sequences to construct this heterocyclic system.

A hypothetical synthetic route could involve the Baeyer-Villiger oxidation of the cyclobutenone ring to generate a lactone. Subsequent manipulation of the nitro group and the aromatic ring could then lead to the formation of the 3,4-dihydroisocoumarin skeleton. For instance, reduction of the nitro group to an amine, followed by diazotization and hydrolysis to a hydroxyl group, could set the stage for a final cyclization step to form the lactone ring of the isocoumarin. The feasibility of such a synthetic pathway would depend on the compatibility of the reaction conditions with the various functional groups present in the molecule.

Design of Novel Molecular Architectures

The unique combination of a strained ring system and a versatile functional group in this compound makes it an attractive building block for the design of novel molecular architectures. Its ability to generate a highly reactive intermediate upon thermal activation opens up possibilities for the construction of unconventional and complex molecular topologies that are not easily accessible through other synthetic methods.

Chemists can envision using this compound in cascade reactions, where the initial ring-opening and cycloaddition are followed by a series of subsequent transformations to rapidly build molecular complexity. The nitro group can be used as a directing group or as a precursor to other functionalities, allowing for the programmed assembly of intricate structures. This potential for innovation makes this compound a valuable tool for synthetic chemists exploring new areas of chemical space and designing molecules with unique properties for applications in materials science, catalysis, and medicinal chemistry.

Stereoselective Synthesis and Chiral Modifications of 5 Nitrobenzocyclobutenone Derivatives

Catalytic Asymmetric Reductions of the Carbonyl Group

The most direct approach to introducing a stereocenter into the 5-nitrobenzocyclobutenone scaffold is through the asymmetric reduction of its carbonyl group. This transformation converts the prochiral ketone into a chiral secondary alcohol, (S)- or (R)-5-nitrobenzocyclobutenol, which serves as a valuable building block for more complex chiral molecules. acs.orgnoaa.govnih.govnih.gov The success of this strategy hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. youtube.comnih.gov This technique typically employs a stable, pre-formed chiral catalyst, often based on ruthenium, and uses readily available hydrogen donors like 2-propanol or formic acid. youtube.comchemrxiv.org The reaction is attractive for its operational simplicity, as it does not require high-pressure hydrogenation equipment. youtube.com

In the context of benzocyclobutenone derivatives, ATH has been shown to be highly effective. For instance, the enantioselective transfer hydrogenation of a substituted benzocyclobutenone using a chiral Ru(II) catalyst yielded the corresponding enantioenriched benzocyclobutenol with excellent enantioselectivity (99% ee) and high yield (93%). acs.org This demonstrates the feasibility of applying such methods to the this compound core to access its chiral alcohol derivatives. The general mechanism involves the formation of a metal-hydride species from the hydrogen donor, which is then transferred to the carbonyl substrate within the chiral environment of the catalyst's ligands. nih.gov

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzocyclobutenone derivative (1o) | (R,R)-Ts-DENEB | Benzocyclobutenol derivative (2o) | 93 | 99 |

The development of efficient chiral catalysts is crucial for the success of asymmetric reductions. For the ATH of benzocyclobutenones, catalysts such as (R,R)-Ts-DENEB, a ruthenium complex bearing a chiral diamine ligand, have proven to be highly effective. acs.org These catalysts create a well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to a highly selective hydride transfer to one face of the carbonyl. nih.gov

Beyond ATH catalysts, other systems developed for general ketone reduction are applicable. Notably, Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines, are renowned for the highly enantioselective borane-mediated reduction of a wide range of ketones. acs.orgacs.org The mechanism involves the formation of a rigid complex between the catalyst, borane (B79455), and the ketone. In this complex, the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen, enhancing its electrophilicity, while the borane is delivered to a specific face of the ketone as directed by the catalyst's chiral framework. acs.org The application of such catalysts represents a promising strategy for the enantioselective reduction of this compound.

Enantioselective C–H Functionalization

Following the initial creation of a stereocenter via carbonyl reduction, further stereogenic centers can be introduced through C–H functionalization. A sequential strategy combining enantioselective reduction with a subsequent diastereospecific C–H functionalization allows for the installation of contiguous stereocenters with high levels of control. acs.orgnoaa.govnih.gov

This approach has been demonstrated in the synthesis of complex benzocyclobutenols. After an initial enantioselective transfer hydrogenation to form a chiral alcohol, a diastereospecific iridium-catalyzed C–H silylation was performed. acs.orgnih.gov The hydroxyl group of the alcohol directs the iridium catalyst to a specific C–H bond on the strained four-membered ring, and the existing stereochemistry of the alcohol dictates the facial selectivity of the subsequent silylation. This process effectively transforms the initial chiral information from the reduction step into a second, diastereomerically controlled stereocenter. acs.orgnoaa.gov This sequential approach could be applied to 5-nitrobenzocyclobutenol to generate derivatives with multiple, well-defined stereocenters.

Chiral Lewis Acid Catalysis in Asymmetric Reactions

Chiral Lewis acids (CLAs) are versatile catalysts that activate substrates towards nucleophilic attack while inducing enantioselectivity. nih.gov A CLA functions by coordinating to an electron-rich site on a substrate, such as the oxygen of a carbonyl group. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to reaction, and the chiral ligands attached to the Lewis acidic metal create a steric and electronic environment that favors attack from a specific trajectory. nih.govresearchgate.net

For this compound, a CLA could catalyze a variety of asymmetric reactions. For example, in a Diels-Alder reaction where the benzocyclobutenone might act as a dienophile (following ring-opening to an o-quinodimethane), a CLA could control the facial selectivity of the diene's approach. nih.gov Similarly, in nucleophilic addition reactions to the carbonyl group, a CLA could provide enantioselective control. researchgate.net Chiral oxazaborolidinium ions (COBIs) are a prominent class of CLAs that have been shown to effectively catalyze asymmetric transformations of carbonyl compounds by forming rigid complexes that restrict the rotational freedom of the substrate. researchgate.net

Diastereoselective Transformations Utilizing the Nitro Substituent

The nitro group is a powerful functional group in stereoselective synthesis due to its strong electron-withdrawing nature. nih.govyoutube.com This property can be harnessed to control the diastereoselectivity of reactions on the this compound framework. The nitro group activates the aromatic ring for nucleophilic attack and increases the acidity of benzylic protons, creating opportunities for stereocontrolled bond formation. nih.gov

One key strategy involves using the nitro group to facilitate asymmetric Michael additions. nih.govrsc.org If the this compound scaffold is first modified to contain a Michael acceptor moiety, the nitro group can interact with a chiral catalyst (e.g., through hydrogen bonding with a thiourea-based organocatalyst) to create a rigid, chiral environment. rsc.org This interaction directs the approach of a nucleophile, leading to a highly diastereoselective and enantioselective reaction. nih.govrsc.org

Furthermore, the nitro group can stabilize anionic intermediates (nitronates) formed at an adjacent carbon. nih.gov In a scenario where a chiral center already exists on the molecule (for instance, at the alcohol position following asymmetric reduction), the formation of a nitronate intermediate at a nearby position would be influenced by the existing stereocenter. Subsequent trapping of this intermediate with an electrophile would proceed with a diastereomeric preference, controlled by steric and electronic factors dictated by the resident chiral center. The nitro group can also act as a directing group in cycloaddition reactions or be used as a "traceless" directing group, where it controls regioselectivity before being removed in a later step. researchgate.netresearchgate.net These diverse reactivities underscore the potential of the nitro group to be a key controlling element in complex, diastereoselective transformations of the benzocyclobutenone core. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Palladium-Catalyzed Intramolecular C-H Functionalization: A promising approach involves the palladium-catalyzed intramolecular acylation of 2-bromo-5-nitrobenzaldehyde (B1279160) derivatives. This method has shown tolerance for various functional groups, including the nitro group, and could provide a direct and regioselective route to the benzocyclobutenone core. nih.gov Further optimization of catalysts, ligands, and reaction conditions will be crucial to enhance yields and substrate scope.

Photochemical Methods: Visible-light-driven cyclization of precursor molecules, such as appropriately substituted acylsilanes, presents an attractive and mild alternative for the synthesis of the benzocyclobutenone scaffold. nih.gov Exploring photochemical routes could lead to more sustainable and atom-economical syntheses.

Catalytic C-H Activation: Direct C-H activation of a suitable precursor would be a highly desirable and step-economical strategy. nih.gov Research into developing catalytic systems, potentially involving palladium or other transition metals, that can selectively activate C-H bonds for the formation of the strained four-membered ring in the presence of a deactivating nitro group is a significant challenge and a worthy pursuit. organic-chemistry.org

A comparative table of potential synthetic precursors is presented below:

| Precursor Type | Potential Synthetic Strategy | Key Advantages |

| 2-Bromo-5-nitrobenzaldehyde derivative | Palladium-catalyzed intramolecular acylation | High functional group tolerance |

| Substituted acylsilane | Photochemical cyclization | Mild reaction conditions |

| Substituted aromatic ketone | Direct C-H activation | High atom and step economy |

Expansion of Reaction Scope and Selectivity

The reactivity of 5-Nitrobenzocyclobutenone is anticipated to be dominated by the thermal or photochemical ring-opening of the cyclobutene (B1205218) ring to form the corresponding 5-nitro-ortho-xylylene. This highly reactive intermediate can then participate in a variety of cycloaddition reactions. Future research should aim to expand the scope and control the selectivity of these transformations.

Diels-Alder Reactions: The electron-deficient diene system of 5-nitro-ortho-xylylene is expected to readily react with a wide range of dienophiles in [4+2] cycloaddition reactions. nih.gov Systematic studies with various electron-rich and electron-deficient dienophiles will be essential to map out the reaction scope and understand the influence of the nitro group on reactivity and regioselectivity.

[4+n] Cycloadditions: Exploring cycloadditions beyond the classical Diels-Alder reaction, such as [4+3] and [4+4] cycloadditions, could lead to the synthesis of novel and complex polycyclic systems. researchgate.net

1,3-Dipolar Cycloadditions: The reactive diene can also potentially react with 1,3-dipoles to construct five-membered heterocyclic rings, further expanding the synthetic utility of this compound.

The anticipated reactivity of 5-nitro-o-xylylene in cycloaddition reactions is summarized in the following table:

| Reaction Type | Dienophile/Dipole | Expected Product |

| [4+2] Cycloaddition | Alkenes, Alkynes | Substituted tetralin derivatives |

| [4+3] Cycloaddition | Allylic cations | Seven-membered ring systems |

| 1,3-Dipolar Cycloaddition | Nitrones, Azides | Five-membered heterocycles |

Integration into Flow Chemistry and Automated Synthesis

The inherent advantages of flow chemistry, such as improved safety, enhanced heat and mass transfer, and the potential for automation, make it an ideal platform for the synthesis and subsequent transformations of potentially energetic or unstable compounds like this compound. europa.euewadirect.com

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound would enable safer handling of reagents and intermediates, as well as facilitate process optimization and scale-up. seqens.com This is particularly relevant for nitration reactions, which are often highly exothermic. chemanager-online.com

Automated Reaction Screening: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions for both the synthesis of this compound and its subsequent cycloaddition reactions. This high-throughput approach can accelerate the discovery of optimal conditions and expand the reaction scope.

Telescoped Reactions: Integrating the synthesis of this compound and its in-situ ring-opening and cycloaddition in a continuous-flow setup would represent a highly efficient and elegant approach to complex molecules, minimizing the handling of the potentially sensitive benzocyclobutenone intermediate.

Exploration of New Catalytic Systems for Transformations

The development of novel catalytic systems can significantly impact the efficiency, selectivity, and scope of reactions involving this compound.

Catalysts for Ring-Opening: While thermal and photochemical methods are common for the ring-opening of benzocyclobutenes, exploring catalytic methods could offer milder reaction conditions and potentially alter the reactivity of the resulting ortho-xylylene.

Asymmetric Catalysis: The development of chiral catalysts for the cycloaddition reactions of 5-nitro-ortho-xylylene would be a major breakthrough, enabling the enantioselective synthesis of complex polycyclic molecules.

Dual Catalysis: Investigating dual catalytic systems that can facilitate both the formation of the benzocyclobutenone and a subsequent transformation in a one-pot fashion would be a highly innovative and efficient strategy.

Advanced Theoretical Predictions and Experimental Verification

Computational chemistry can play a pivotal role in guiding future experimental work on this compound.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanism of the ring-opening and subsequent cycloaddition reactions. These studies can provide valuable insights into the transition state geometries and activation energies, helping to predict and rationalize the observed regio- and stereoselectivity.

Electronic Effects: Theoretical studies can quantify the electronic effect of the nitro group on the stability and reactivity of the benzocyclobutenone ring and the resulting ortho-xylylene. francis-press.commdpi.com This understanding is crucial for designing new reactions and predicting their outcomes.

Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound and its derivatives, aiding in their characterization.

Synthesis of Complex Architectures with the this compound Moiety

The ultimate goal of developing the chemistry of this compound is to utilize it as a versatile building block for the synthesis of complex and functionally interesting molecules.

Natural Product Synthesis: The unique reactivity of this compound could be strategically employed in the total synthesis of complex natural products containing polycyclic frameworks.

Materials Science: The rigid and electronically distinct nature of the this compound moiety makes it an attractive component for the synthesis of novel organic materials with interesting optical or electronic properties.

Medicinal Chemistry: The incorporation of the this compound scaffold into biologically active molecules could lead to the discovery of new therapeutic agents. The nitro group can also serve as a handle for further functionalization or as a pharmacophore itself. rsc.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Nitrobenzocyclobutenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of benzocyclobutenone precursors under controlled acidic conditions. For example, nitration of cyclobutenone derivatives can be achieved using mixed acids (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize decomposition . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro product. Reaction optimization should include monitoring by TLC and adjusting stoichiometry to avoid over-nitration, as seen in analogous nitrobenzene derivatives .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% threshold as per industry standards) .

- NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., using InChi/SMILES descriptors for nitroaromatic systems) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What storage conditions are optimal for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent thermal degradation, as recommended for nitrobenzene standards . Desiccate to avoid hydrolysis, which is common in nitroaromatic compounds exposed to humidity .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in the nitration of benzocyclobutenone?

- Methodological Answer : Employ density functional theory (DFT) to simulate nitration transition states. Compare activation energies for ortho vs. para nitro group addition to the cyclobutenone ring. Experimental validation via X-ray crystallography (if feasible) or NOESY NMR can confirm computational predictions .

Q. How should researchers address contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Reconcile discrepancies by:

- Re-examining solvent effects in NMR (e.g., DMSO vs. CDCl₃ shifts) .

- Verifying HPLC calibration with certified reference materials (e.g., nitrobenzene-d₅ for isotopic consistency) .

- Cross-validating MS data with isotopic labeling studies .

Q. What advanced techniques characterize the thermal degradation pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile decomposition products (e.g., NO₂, CO). Isothermal stability studies at 25–100°C can model shelf-life kinetics. Compare results with nitrobenzene analogs, which exhibit exothermic decomposition above 150°C .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with >100 ft/min airflow for synthesis and weighing steps .

- Spill Management : Neutralize spills with alkaline adsorbents (e.g., sodium bicarbonate) to mitigate nitro compound reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。